molecular formula C12H23BO2Si B3230133 Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)prop-1-YN-1-YL)silane CAS No. 129217-85-2

Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)prop-1-YN-1-YL)silane

Cat. No. B3230133
CAS RN: 129217-85-2
M. Wt: 238.21 g/mol
InChI Key: BRINLPZAWWXACQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)prop-1-YN-1-YL)silane is a complex organic compound. It contains a silane group (SiH3) attached to a propynyl group (C≡CH), which is further attached to a tetramethyl-dioxaborolane group . This compound is likely to be used in various chemical reactions due to the presence of these functional groups .


Synthesis Analysis

The synthesis of this compound could involve the use of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a reagent to borylate arenes and to prepare fluorenylborolane . It could also be used in the synthesis of intermediates for generating conjugated copolymers .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The tetramethyl-dioxaborolane group contains a boron atom bonded to two oxygen atoms and two carbon atoms, each of which is further bonded to three hydrogen atoms . The propynyl group contains a triple bond, and the silane group contains a silicon atom bonded to three hydrogen atoms .


Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its functional groups. For instance, the tetramethyl-dioxaborolane group can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Scientific Research Applications

properties

IUPAC Name

trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-ynyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BO2Si/c1-11(2)12(3,4)15-13(14-11)9-8-10-16(5,6)7/h9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRINLPZAWWXACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)prop-1-YN-1-YL)silane
Reactant of Route 2
Reactant of Route 2
Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)prop-1-YN-1-YL)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.